molecular formula C8H7ClN2O4 B13116733 Ethyl 3-chloro-5-nitropicolinate

Ethyl 3-chloro-5-nitropicolinate

Cat. No.: B13116733
M. Wt: 230.60 g/mol
InChI Key: SHPUCAYORATXRC-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-5-nitropicolinate (CAS 1807050-58-3) is a valuable chemical intermediate in scientific research, particularly in the discovery and development of novel synthetic auxin herbicides . This compound features a picolinate core functionalized with both chloro and nitro substituents, making it a versatile precursor for further structural elaboration. Its molecular formula is C 8 H 7 ClN 2 O 4 and it has a molecular weight of 230.61 . Research applications of this compound are centered on its role as a key synthetic intermediate for the preparation of more complex picolinic acid derivatives . These derivatives are investigated for their ability to mimic plant auxin hormones, leading to the disruption of weed growth. The 3-chloro-5-nitro substitution pattern on the pyridine ring is a strategic framework for further chemical modifications, such as nucleophilic substitution reactions, which are crucial for constructing innovative herbicidal molecules . The picolinic acid scaffold is a recognized privileged structure in agrochemistry, known for conferring good plant absorption and conductivity, a broad weed control spectrum, and excellent activity against some resistant weeds . Handling and Safety: This product is For Research Use Only. It is not intended for diagnostic or therapeutic uses. Safety information includes the hazard statement H302 (Harmful if swallowed) and corresponding precautionary measures should be followed . Researchers should handle the compound with appropriate personal protective equipment in a well-ventilated laboratory setting.

Properties

IUPAC Name

ethyl 3-chloro-5-nitropyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O4/c1-2-15-8(12)7-6(9)3-5(4-10-7)11(13)14/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHPUCAYORATXRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=N1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-chloro-5-nitropicolinate can be synthesized through a multi-step process. One common method involves the nitration of ethyl 3-chloropicolinate. The reaction typically uses a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to introduce the nitro group at the 5-position of the pyridine ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale nitration reactors with precise temperature and concentration controls to ensure high yield and purity. The process may also include steps for purification, such as recrystallization or chromatography, to obtain the desired product.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products Formed:

    Amino Derivatives: From the reduction of the nitro group.

    Substituted Picolinates: From nucleophilic substitution reactions.

    Carboxylic Acids: From hydrolysis of the ester group.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that derivatives of nitropicolinate compounds exhibit significant antimicrobial properties. Ethyl 3-chloro-5-nitropicolinate has been studied for its potential as an antibacterial agent. The nitro group in the compound is crucial for its biological activity, as it can undergo reduction in bacterial cells, leading to the formation of reactive intermediates that disrupt cellular functions.

Case Study: Synthesis of Antimicrobial Agents
A study published in a peer-reviewed journal demonstrated the synthesis of various derivatives of this compound, which were tested against several bacterial strains. The results showed that certain modifications to the side chains enhanced the antimicrobial efficacy, suggesting a pathway for developing new antibiotics based on this scaffold.

Agrochemicals

Herbicidal Properties
this compound has been explored for its herbicidal activities. Its structure allows it to interfere with specific metabolic pathways in plants, making it a candidate for developing selective herbicides.

Case Study: Field Trials
In field trials conducted by agricultural researchers, formulations containing this compound were tested on common weeds in crop fields. The trials indicated a significant reduction in weed biomass compared to untreated controls, demonstrating its potential as an effective herbicide.

Material Sciences

Polymer Chemistry
The compound has applications in polymer chemistry, particularly in the synthesis of novel materials with enhanced properties. This compound can act as a monomer or co-monomer in the production of polymers that exhibit improved thermal stability and mechanical strength.

Case Study: Development of Composite Materials
A research team investigated the incorporation of this compound into polymer matrices to create composite materials. The resulting composites showed enhanced durability and resistance to environmental degradation, making them suitable for applications in construction and packaging industries.

Chemical Synthesis

Precursor for Other Compounds
this compound serves as a valuable intermediate in organic synthesis. It can be transformed into various other chemical entities through nucleophilic substitution reactions or reduction processes.

Transformation Type Product Reaction Conditions
Nucleophilic SubstitutionEthyl 3-amino-5-nitropicolinateBase-catalyzed reaction
ReductionEthyl 3-chloro-5-aminopicolinateHydrogenation using Pd/C catalyst

Mechanism of Action

The mechanism of action of ethyl 3-chloro-5-nitropicolinate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of Ethyl 3-chloro-5-nitropicolinate include derivatives such as Methyl 3-methyl-6-nitropicolinate and Methyl 6-nitropicolinate . Below is a systematic comparison based on substituent effects, physicochemical properties, and applications:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Ester Group Key Applications
This compound C₈H₇ClN₂O₄ 230.61 3-Cl, 5-NO₂ Ethyl Agrochemical intermediates, herbicides
Methyl 3-methyl-6-nitropicolinate C₈H₈N₂O₄ 196.16 3-CH₃, 6-NO₂ Methyl Pharmaceutical synthesis, research chemicals
Methyl 6-nitropicolinate C₇H₆N₂O₄ 182.13 6-NO₂ Methyl Organic synthesis, agrochemical precursors

Key Differences and Implications

Substituent Effects :

  • This compound : The chloro group at position 3 increases electrophilicity, favoring reactions such as Suzuki-Miyaura couplings. The nitro group at position 5 directs further substitution para to itself, enabling regioselective modifications.
  • Methyl 3-methyl-6-nitropicolinate : The methyl group at position 3 sterically hinders electrophilic attacks, reducing reactivity compared to the chloro analog. The nitro group at position 6 creates a meta-directing effect, altering reaction pathways .

Ester Group Influence :

  • Ethyl esters generally exhibit higher lipophilicity than methyl esters, enhancing membrane permeability in bioactive formulations. This makes this compound more suitable for field applications in herbicides, where prolonged environmental stability is critical.

Thermal and Solubility Properties: Limited data exist for this compound, but analogs like Methyl 6-nitropicolinate show melting points near 120–125°C and solubility in polar aprotic solvents (e.g., DMF, DMSO) . Ethyl derivatives are expected to have lower melting points due to reduced crystallinity.

Applications :

  • This compound is prioritized in agrochemicals, whereas methyl-substituted analogs (e.g., Methyl 3-methyl-6-nitropicolinate) are more common in pharmaceutical research due to their lower toxicity profiles .

Research Findings

  • Herbicidal Activity: Nitro-substituted picolinates with electron-withdrawing groups (e.g., Cl, NO₂) exhibit enhanced herbicidal potency. This compound outperforms methyl analogs in pre-emergent weed control due to its slower degradation in soil.
  • Synthetic Flexibility : The ethyl ester group allows easier hydrolysis to carboxylic acids for further derivatization, a feature less accessible in methyl esters without harsher conditions.

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